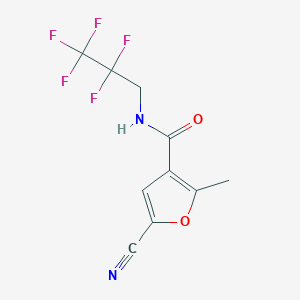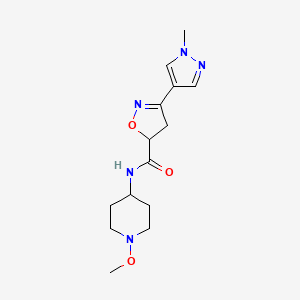
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine is a novel compound that has gained significant attention in scientific research. This compound is a pyrimidine-based kinase inhibitor that has shown promising results in various studies. The purpose of
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine involves the inhibition of kinase activity. This compound binds to the ATP-binding site of the kinase and prevents its activation. This, in turn, disrupts the signaling pathway, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine has potent antiproliferative and proapoptotic effects on cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important because angiogenesis plays a crucial role in tumor growth and metastasis. Additionally, this compound has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying cellular signaling pathways and their dysregulation in disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.
Future Directions
There are several future directions for the use of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine in scientific research. One potential direction is the development of anticancer drugs based on this compound. Another potential direction is the use of this compound in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the development of more soluble analogs of this compound may overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine is a promising compound that has shown potent inhibitory activity against several kinases. Its potential use in the development of anticancer drugs and the treatment of inflammatory diseases makes it an important area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine involves the reaction of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 2-propan-2-ylsulfonyl chloride in the presence of a base. The resulting intermediate is then treated with an amine to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine has been extensively studied for its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer. Studies have shown that this compound has potent inhibitory activity against several kinases, including EGFR, HER2, and VEGFR. This makes it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)23(20,21)9-8-17-16-10-15(18-11-19-16)13-4-6-14(22-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWLBXGYPCULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCNC1=NC=NC(=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-N-(2-propan-2-ylsulfonylethyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)
![2-[6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl(methyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B7435318.png)

![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)
![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)

![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)